![molecular formula C12H12FN5O2S B4718123 methyl ({5-[2-(2-fluorobenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4718123.png)
methyl ({5-[2-(2-fluorobenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetate
Overview
Description
Methyl ({5-[2-(2-fluorobenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as FBTA and is a member of the 1,2,4-triazole family of compounds. FBTA has been studied for its potential use as a therapeutic agent due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of FBTA is not fully understood, but it is believed to act through several different pathways. In cancer cells, FBTA has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In viral infections, FBTA has been shown to inhibit viral replication by interfering with the viral life cycle. In neuroprotection, FBTA has been shown to inhibit oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
FBTA has been shown to have several biochemical and physiological effects. In cancer cells, FBTA has been shown to inhibit cell proliferation and induce apoptosis. In viral infections, FBTA has been shown to inhibit viral replication and reduce viral load. In neuroprotection, FBTA has been shown to inhibit oxidative stress and inflammation and improve cognitive function.
Advantages and Limitations for Lab Experiments
FBTA has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of cancer cells and viral replication, making it a potential therapeutic agent. Another advantage is its ability to inhibit oxidative stress and inflammation, making it a potential neuroprotective agent. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use. Another limitation is its potential toxicity, which requires careful dosing and monitoring.
Future Directions
For research on FBTA include further studies on its mechanism of action, optimization of its use as a therapeutic agent, and development of derivatives with improved properties. Additionally, further studies on its potential use in other fields such as immunology and cardiovascular research are needed. Overall, FBTA has shown great potential as a therapeutic agent and further research is needed to fully understand its properties and potential applications.
Scientific Research Applications
FBTA has been studied for its potential use as a therapeutic agent in various fields such as cancer research, infectious disease research, and neuroscience. In cancer research, FBTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and interfering with cell signaling pathways. In infectious disease research, FBTA has been studied for its potential use as an antiviral agent due to its ability to inhibit viral replication. In neuroscience, FBTA has been studied for its potential use as a neuroprotective agent due to its ability to inhibit oxidative stress and inflammation.
properties
IUPAC Name |
methyl 2-[[5-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O2S/c1-20-10(19)7-21-12-15-11(17-18-12)16-14-6-8-4-2-3-5-9(8)13/h2-6H,7H2,1H3,(H2,15,16,17,18)/b14-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKAALPOTSCKOM-MKMNVTDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NNC(=N1)NN=CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CSC1=NNC(=N1)N/N=C/C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.